molecular formula C14H10Cl2FNO B5279452 2-chloro-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide

2-chloro-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide

Cat. No.: B5279452
M. Wt: 298.1 g/mol
InChI Key: IMXIZCDJEPHERZ-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 3-chlorobenzylamine.

    Formation of Amide Bond: The carboxylic acid group of 4-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-chlorobenzylamine to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and catalysts efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the chloro or fluoro groups with other substituents, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or other derivatives.

Scientific Research Applications

2-chloro-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-chlorophenyl)acetamide: This compound shares structural similarities but lacks the fluoro substituent.

    2-chloro-N-(3-cyanophenyl)acetamide: Similar in structure but contains a cyano group instead of a fluoro group.

    2-chloro-N-(3-methoxybenzyl)acetamide: Contains a methoxy group instead of a fluoro group.

Uniqueness

The presence of both chloro and fluoro substituents in 2-chloro-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-10-3-1-2-9(6-10)8-18-14(19)12-5-4-11(17)7-13(12)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXIZCDJEPHERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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